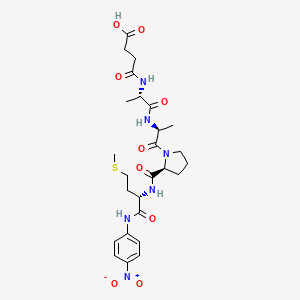

Suc-Ala-Ala-Pro-Met-pNA

描述

Suc-Ala-Ala-Pro-Met-pNA is a sensitive substrate for human pancreatic elastase . It’s a peptide that serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) .

Synthesis Analysis

The synthesis of Suc-Ala-Ala-Pro-Met-pNA has been reported . It’s soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution. It’s also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Molecular Structure Analysis

The molecular weight of Suc-Ala-Ala-Pro-Met-pNA is 608.67 and its sum formula is C₂₆H₃₆N₆O₉S . The structure of this compound has been revealed to bind to the catalytic site of the enzyme .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical And Chemical Properties Analysis

Suc-Ala-Ala-Pro-Met-pNA appears as a white to faint yellow powder . It has a molecular weight of 608.67 and a sum formula of C₂₆H₃₆N₆O₉S . It’s soluble in N,N-dimethylformamide (DMF) at 25 mg/ml .科学研究应用

作为脯氨酸内切肽酶的鉴定

Suc-Ala-Ala-Pro-Met-pNA已被确定为脯氨酸内切肽酶研究中的关键组分。在Soeda、Ohyama和Nagamatsu(1984)的研究中,从猪肾细胞溶胞中纯化出一种能够水解Suc-Ala-Ala-Pro-Met-pNA的琥珀酰-三丙氨酸对硝基苯胺酰酶。这种酶被发现与最初在人子宫中发现的降解催产素酶相同,催化肽在丙氨酸和脯氨酸残基的羧基侧的水解(Soeda, Ohyama, & Nagamatsu, 1984)。

在牛晶状体中的纯化和特性

Sharma和Ortwerth(1994)从牛晶状体组织中纯化出脯氨酰寡肽酶,对Suc-Ala-Ala-Pro-Met-pNA表现出水解活性。该研究揭示了酶的分子质量、pH最适值和对各种抑制剂的敏感性,从而有助于更深入地了解其生化特性和潜在的生理作用(Sharma & Ortwerth, 1994)。

与人环肽酶的相互作用

Demange等人(2001)研究了由Suc-Ala-Ala-Pro-Met-pNA衍生的肽与人环肽酶hCyp-18的结合。该研究表明hCyp-18中存在两个功能独立的亚位点用于肽的结合,突显了生物系统中肽-蛋白质相互作用的复杂性和特异性(Demange, Moutiez, Vaudry, & Dugave, 2001)。

用于表征酶活性

几项研究利用Suc-Ala-Ala-Pro-Met-pNA来表征各种酶的活性。例如,Watanabe等人(1984)从大鼠肾脏中纯化出一种能够裂解这种底物的内切肽酶,有助于了解肾脏酶活性(Watanabe, Shimamori, Ozaki, Uchida, & Fujimoto, 1984)。类似地,对人肾脏、人高密度脂蛋白和人血清中的酶的研究利用了这种底物,以了解这些酶的生化特性和潜在的生理作用(Ishida, Ogawa, Kōsaki, Mega, & Ikenaka, 1983),(Maeda, Kobori, & Uzawa, 1983),(Hori, Yanagisawa, & Nagai, 1982)。

抑制研究

Suc-Ala-Ala-Pro-Met-pNA还被用于研究某些酶活性的抑制。Matsuda等人(2000)使用这种底物来研究人精浆中蛋白酶抑制剂的行为,有助于了解精浆酶学(Matsuda, Katayama, Hara, Sato, Tomomasa, Iizumi, Umeda, & Ishikawa, 2000)。

作用机制

Target of Action

Suc-Ala-Ala-Pro-Met-pNA is a peptide that serves as a substrate to detect the activity and stability of certain enzymes . The primary targets of this compound are prolyl endopeptidase (PEP) , chymotrypsin , human pancreatic elastase , cathepsin G , and chymase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of peptide hormones.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The enzymes cleave the peptide bond in the compound, resulting in the release of 4-nitroaniline , which is yellow in color . The degree of color change can be measured spectrophotometrically, providing a quantitative measure of the enzyme’s activity .

Result of Action

The cleavage of Suc-Ala-Ala-Pro-Met-pNA by its target enzymes results in the release of 4-nitroaniline . This change can be detected and quantified, providing a measure of the enzymes’ activity. Therefore, the compound can be used as a tool to study the function and regulation of these enzymes in various biological contexts.

安全和危害

未来方向

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYXBAKUGCYIL-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Ala-Pro-Met-pNA | |

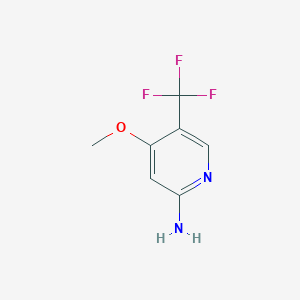

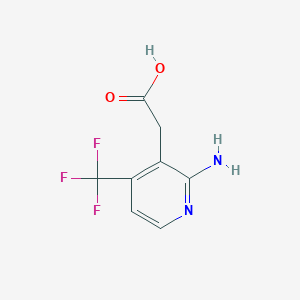

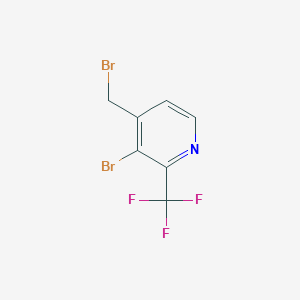

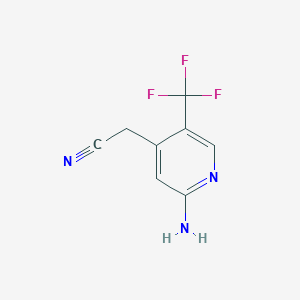

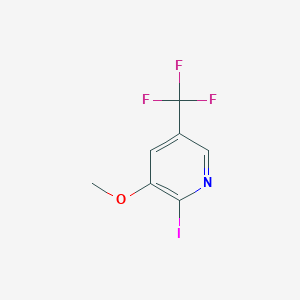

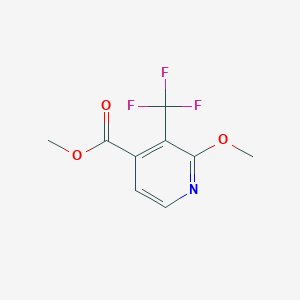

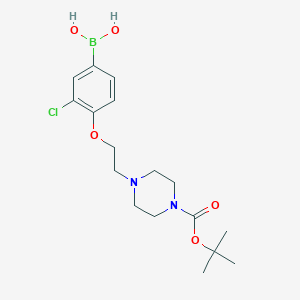

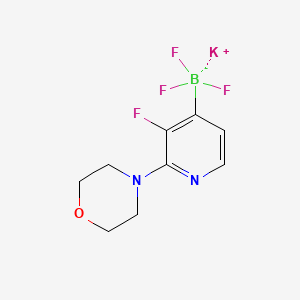

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。